2-(3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl)-N-(thiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the functional groups present. For example, the imidazolidinone group could potentially undergo reactions at the carbonyl group, and the fluorophenyl group could potentially undergo electrophilic aromatic substitution reactions .Scientific Research Applications
Synthesis and Anti-inflammatory Activity
A study highlighted the synthesis of derivatives related to the compound , focusing on their anti-inflammatory properties. The synthesized compounds demonstrated significant anti-inflammatory activity in biological assays, with some derivatives showing notable efficacy. This suggests potential applications in developing anti-inflammatory drugs (Sunder & Maleraju, 2013).
Antibacterial and Antifungal Activities
Research into derivatives of the compound has also shown promising antibacterial and antifungal activities. A novel series of derivatives were synthesized and tested against a panel of microorganisms, demonstrating excellent activity against both gram-positive and gram-negative bacteria, as well as antifungal properties against common pathogens. This indicates the compound's potential as a scaffold for developing new antimicrobial agents (Devi, Shahnaz, & Prasad, 2022).
Antimicrobial Agent Synthesis
Another study synthesized a series of thiazolidin-4-one derivatives, evaluating them for antimicrobial activity. The synthesized compounds showed good in vitro antibacterial activity against several strains, including Staphylococcus aureus and Escherichia coli, and antifungal activity against Aspergillus niger and Candida albicans. This research further supports the compound's utility in generating new antimicrobial agents (Baviskar, Khadabadi, & Deore, 2013).
Potential Anticancer Applications
A series of N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds derived from the compound were synthesized and evaluated for cytotoxic activities against several cancer cell lines. Some derivatives showed potent cytotoxic results, highlighting the potential for developing anticancer therapies based on the chemical structure of 2-(3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl)-N-(thiazol-2-yl)acetamide (Abu-Melha, 2021).
Future Directions
Mechanism of Action
Target of Action
The primary target of 2-(3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl)-N-(thiazol-2-yl)acetamide is heparanase . Heparanase is an enzyme that plays a crucial role in tissue remodeling, inflammation, and cancer metastasis .
Mode of Action
The compound interacts with heparanase, inhibiting its activity . This interaction results in a decrease in the enzyme’s ability to degrade heparan sulfate, a key component of the extracellular matrix . This can lead to changes in cell behavior, including reduced cell migration and invasion .
Biochemical Pathways
By inhibiting heparanase, the compound affects several biochemical pathways. Heparanase is involved in the degradation of the extracellular matrix, which is crucial for cell migration and tissue remodeling . Therefore, inhibiting heparanase can impact these processes. Additionally, heparanase has been implicated in angiogenesis, the process by which new blood vessels form . Thus, the compound may also have anti-angiogenic properties .
Result of Action
The inhibition of heparanase by this compound can lead to a variety of molecular and cellular effects. These include changes in cell behavior, such as reduced cell migration and invasion, and potential anti-angiogenic effects .
properties
IUPAC Name |
2-[3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl]-N-(1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN4O2S/c15-10-3-1-2-4-11(10)19-7-6-18(14(19)21)9-12(20)17-13-16-5-8-22-13/h1-5,8H,6-7,9H2,(H,16,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRRBMSBTCPHNJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1CC(=O)NC2=NC=CS2)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.